molecular formula C19H20ClNO3 B6531300 [(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 1001562-17-9

[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Cat. No. B6531300
CAS RN: 1001562-17-9
M. Wt: 345.8 g/mol
InChI Key: DMGHVJAVGMGILU-UHFFFAOYSA-N
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Description

The compound “[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate” is a complex organic molecule. It contains a carbamoyl group (NHCO), which is a functional group derived from carbamic acid and found in a wide range of organic compounds. The molecule also contains a trimethylphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with three methyl groups (CH3) attached. Additionally, it has a chlorophenyl group, which is a phenyl group with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .

Scientific Research Applications

TCMPC has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organophosphorus compounds, as well as in the synthesis of other biologically active molecules. It has also been used in the synthesis of inhibitors of enzymes involved in the metabolism of drugs and in the synthesis of drugs to treat various diseases.

Mechanism of Action

The mechanism of action of TCMPC involves the inhibition of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, TCMPC increases the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCMPC are largely due to its ability to inhibit acetylcholinesterase. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can lead to increased muscle contraction, increased alertness, increased heart rate, increased respiration, and increased sweating. Additionally, TCMPC can also lead to increased cognitive activity, increased memory, and increased learning.

Advantages and Limitations for Lab Experiments

The use of TCMPC in lab experiments can provide a number of advantages. For example, it can be used to synthesize a variety of organophosphorus compounds, which can be used in a variety of scientific research applications. Additionally, it can be used to synthesize inhibitors of enzymes involved in the metabolism of drugs, as well as drugs to treat various diseases. However, there are also some limitations to the use of TCMPC in lab experiments. For example, it can be hazardous to handle, and it can be difficult to obtain in large quantities.

Future Directions

The potential future directions for research on TCMPC are numerous. For example, further research could be conducted on the biochemical and physiological effects of TCMPC, as well as its potential applications in the synthesis of drugs to treat various diseases. Additionally, further research could be conducted on the mechanism of action of TCMPC, as well as on its potential toxicity and its potential for bioaccumulation in the environment. Finally, further research could be conducted on the potential for TCMPC to interact with other compounds, as well as its potential to be used in the synthesis of other biologically active molecules.

Synthesis Methods

The synthesis of TCMPC involves a multi-step reaction process. The first step involves the reaction of 2-chlorophenylacetyl chloride with trimethylphenylcarbamoyl chloride to form a chloroformate ester. This chloroformate ester is then reacted with dimethylthiophosphoryl chloride to form the phosphoramidate. Finally, the phosphoramidate is reacted with trimethylphenylcarbamoyl chloride to form the desired product, TCMPC.

properties

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-12-8-13(2)19(14(3)9-12)21-17(22)11-24-18(23)10-15-4-6-16(20)7-5-15/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGHVJAVGMGILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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